N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
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Overview
Description
“N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Alternative Products in Organic Synthesis
Research by Krauze et al. (2007) on alternative products in one-pot reactions involving compounds similar to N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide reveals the complexity and versatility of synthesizing heterocyclic compounds. These compounds have potential applications in developing new materials and pharmaceuticals due to their unique structural and chemical properties (Krauze, Vilums, Sīle, & Duburs, 2007).
Antitumor Activity
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against some cancer cell lines. This study highlights the potential of benzothiazole derivatives in developing new antitumor agents, suggesting that similar compounds, including N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, could be explored for their anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Gullapelli et al. (2014) discussed the synthesis and antibacterial activity of compounds related to the targeted molecule. These studies provide insights into the structural activity relationships necessary for antibacterial efficacy, indicating potential applications in designing new antibiotics or disinfectants (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Synthesis and Characterization for Antimicrobial Use
Azeez and Abdullah (2019) synthesized and characterized arylidene compounds from 2-iminothiazolidine-4-one derivatives, including compounds with benzothiazole moieties. These compounds were tested against various microbes, indicating the potential of such chemicals in antimicrobial and antibacterial applications (Azeez & Abdullah, 2019).
Antioxidant and Anti-inflammatory Potential
Kumar et al. (2020) synthesized benzothiazole derivatives and evaluated them for their biological activity, including analgesic and anti-inflammatory effects. This research suggests that benzothiazole compounds, similar in structure to N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, may hold promise in the development of new pharmaceutical agents with anti-inflammatory and analgesic properties (Kumar, Kumar, Verma, & Mishra, 2020).
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-3-12-7-4-5-9-14(12)23-16(26)11-25(2)18-24-17-13(19(20,21)22)8-6-10-15(17)27-18/h4-10H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZPORSNKRFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide |
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